molecular formula C15H10Cl2N2OS B4035233 3,4-DICHLORO-N~2~-(3-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3,4-DICHLORO-N~2~-(3-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4035233
M. Wt: 337.2 g/mol
InChI Key: KADOXMSKMAUFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DICHLORO-N~2~-(3-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N~2~-(3-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Chlorination: Introduction of chlorine atoms at the 3 and 4 positions of the benzothiophene ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: Coupling of the chlorinated benzothiophene with 3-methyl-2-pyridinecarboxamide under conditions such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the benzothiophene core.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Halogen atoms in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N~2~-(3-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1-benzothiophene-2-carboxamide
  • 3-Methyl-2-pyridinecarboxamide
  • Benzothiophene derivatives with various substituents

Uniqueness

3,4-DICHLORO-N~2~-(3-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the specific combination of functional groups and the positions of chlorine atoms, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-(3-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-4-3-7-18-14(8)19-15(20)13-12(17)11-9(16)5-2-6-10(11)21-13/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADOXMSKMAUFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-DICHLORO-N~2~-(3-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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